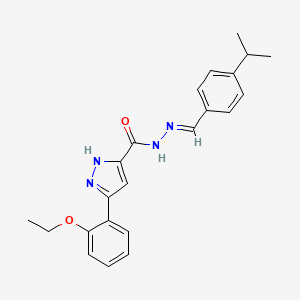![molecular formula C16H17N5OS B11670432 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11670432.png)
2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to produce the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzimidazole and pyrrole rings, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide involves its interaction with various molecular targets. It can bind to enzymes and proteins, inhibiting their activity or altering their function. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .
Comparación Con Compuestos Similares
Similar compounds include:
- 2-(1-methyl-1H-benzimidazol-2-yl)ethanol dihydrate
- 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde
- 1-(1-methyl-1H-benzimidazol-2-yl)ethanone
Compared to these compounds, 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide is unique due to its combination of benzimidazole and pyrrole rings, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H17N5OS |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H17N5OS/c1-20-9-5-6-12(20)10-17-19-15(22)11-23-16-18-13-7-3-4-8-14(13)21(16)2/h3-10H,11H2,1-2H3,(H,19,22)/b17-10+ |
Clave InChI |
OQEDJJVPMMOZAK-LICLKQGHSA-N |
SMILES isomérico |
CN1C=CC=C1/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2C |
SMILES canónico |
CN1C=CC=C1C=NNC(=O)CSC2=NC3=CC=CC=C3N2C |
Solubilidad |
37.3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-ethoxyphenyl furan-2-carboxylate](/img/structure/B11670352.png)

![N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B11670363.png)
![(5Z)-5-[(3-phenoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11670365.png)

![1-(2-chloroethyl)-2-(4-ethylphenyl)-1H-imidazo[1,2-a]benzimidazole](/img/structure/B11670382.png)

![2-{[(2-Methoxy-4-nitrophenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione](/img/structure/B11670391.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11670392.png)
![(4E)-4-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11670397.png)
![N'-[(E)-(2-methylphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11670403.png)
![dibenzyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11670404.png)
![2-{[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}ethyl benzoate](/img/structure/B11670414.png)
![2,2,2-Trichloroethyl 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B11670417.png)
